
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide is a complex organic compound that features a benzothiazole moiety, a benzoyl group, and an indolizinecarboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . The resulting benzothiazole derivative is then further reacted with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have been studied for their antibacterial properties.
2-arylbenzothiazoles: Known for their anticancer activities and used in medicinal chemistry.
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indolizinecarboxamide structure differentiates it from other benzothiazole derivatives, providing unique opportunities for research and application.
Properties
Molecular Formula |
C24H17N3O2S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methylindolizine-1-carboxamide |
InChI |
InChI=1S/C24H17N3O2S/c1-15-20(23(29)26-24-25-17-11-5-6-13-19(17)30-24)18-12-7-8-14-27(18)21(15)22(28)16-9-3-2-4-10-16/h2-14H,1H3,(H,25,26,29) |
InChI Key |
ZIMOXWMHDBVGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C(=O)NC3=NC4=CC=CC=C4S3)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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